molecular formula C15H10N2O2 B14301965 Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- CAS No. 121195-69-5

Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-

Cat. No.: B14301965
CAS No.: 121195-69-5
M. Wt: 250.25 g/mol
InChI Key: UROHEAGLTZXTFE-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- is a heterocyclic compound that belongs to the class of pyridoisoindoles These compounds are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyrido[2,1-a]indole esters . Another approach involves the cyclization of benzyl-substituted pyridines .

Industrial Production Methods: Industrial production methods for pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- undergoes various chemical reactions, including cycloaddition, substitution, and oxidation. For instance, it cycloadds to olefinic dipolarophiles in a highly exo-selective fashion, giving kinetically controlled cycloadducts . The compound can also participate in substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include olefinic dipolarophiles for cycloaddition reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like DMF and elevated temperatures to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- depend on the specific reaction type. Cycloaddition reactions yield cycloadducts, while substitution reactions produce substituted derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include other pyridoisoindoles such as pyrido[1,2-a]indole and indolo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- apart from similar compounds is its specific substitution pattern and the presence of the acetyloxy group.

Properties

CAS No.

121195-69-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(6-cyanopyrido[2,1-a]isoindol-2-yl) acetate

InChI

InChI=1S/C15H10N2O2/c1-10(18)19-11-6-7-17-14(8-11)12-4-2-3-5-13(12)15(17)9-16/h2-8H,1H3

InChI Key

UROHEAGLTZXTFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C3C=CC=CC3=C(N2C=C1)C#N

Origin of Product

United States

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